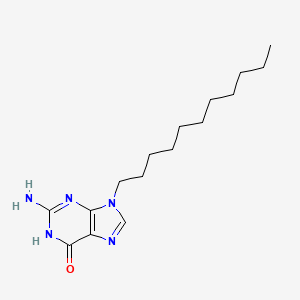

2-Amino-9-undecyl-3,9-dihydro-6h-purin-6-one

Description

Properties

CAS No. |

34396-82-2 |

|---|---|

Molecular Formula |

C16H27N5O |

Molecular Weight |

305.42 g/mol |

IUPAC Name |

2-amino-9-undecyl-1H-purin-6-one |

InChI |

InChI=1S/C16H27N5O/c1-2-3-4-5-6-7-8-9-10-11-21-12-18-13-14(21)19-16(17)20-15(13)22/h12H,2-11H2,1H3,(H3,17,19,20,22) |

InChI Key |

QUOXNHNPDLKNBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN1C=NC2=C1N=C(NC2=O)N |

Origin of Product |

United States |

Biological Activity

2-Amino-9-undecyl-3,9-dihydro-6H-purin-6-one is a purine derivative characterized by its unique undecyl side chain at the 9-position of the purine ring. This structural feature enhances its lipophilicity, potentially improving its membrane permeability and bioavailability in therapeutic applications. The compound has garnered attention for its biological activity, particularly its interaction with various biological targets, including enzymes and receptors.

- Molecular Formula : C16H27N5O

- Molecular Weight : Approximately 305.423 g/mol

The presence of an amino group at the 2-position and a long undecyl chain contributes to its hydrophobic properties, which are critical for biological interactions.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity with various biological targets. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Preliminary data suggest that similar compounds often interact with:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Binding to specific receptors which may trigger cellular responses.

Further studies are needed to elucidate the specific interactions and biological pathways involved.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one | C8H11N5O3 | Shorter side chains; potential antiviral activity |

| 2-Amino-9-(ethyl)-1,9-dihydro-6H-purin-6-one | C10H13N5O | Ethyl side chain; studied for enzyme inhibition |

| 2-Amino-9-(propyl)-1,9-dihydro-6H-purin-6-one | C11H15N5O | Propyl side chain; similar biological activities |

The unique undecyl side chain in this compound may enhance its biological activity compared to these derivatives due to increased lipophilicity.

Interaction Studies

Recent studies have focused on the interactions of this compound with various enzymes and receptors. For instance, studies involving enzyme inhibition suggest that compounds with similar structures can modulate key metabolic pathways. The binding affinities observed in preliminary studies indicate a promising avenue for further exploration in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include alkylation reactions under controlled conditions to ensure high yields and purity. Characterization techniques such as X-ray crystallography and IR spectroscopy have been employed to confirm the structural integrity and analyze intermolecular interactions within the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The 9-position substituent is pivotal in modulating properties. Key analogs include:

*Inferred from structural analogs due to lack of direct evidence.

Key Observations:

- Lipophilicity : The undecyl chain in the target compound likely enhances membrane permeability compared to shorter alkyl (e.g., 2-methylbutyl) or polar (e.g., hydroxyethoxy) groups .

- Bioactivity : Acyclovir’s (2-hydroxyethoxy)methyl group enables phosphorylation, critical for antiviral action . In contrast, 8-aryl derivatives with methylthio groups exhibit antimicrobial effects, suggesting substituent-dependent target specificity .

Enzymatic and Thermodynamic Interactions

highlights the role of purin-6-one derivatives in enzyme inhibition. For example, 1,9-dihydro-6H-purin-6-one derivatives were compared to CHBr₃ for binding to methyl-coenzyme M reductase (MCR) in methanogenic archaea.

Preparation Methods

Table: Key Reaction Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amination | Ammonia or primary amines, solvent (e.g., ethanol) | Introduces the amino group at the 2-position of purine. |

| Oxidation | Mild oxidizing agents (e.g., hydrogen peroxide) | Forms the ketone group at the 6-position. |

| Alkylation | Undecyl halide, base (e.g., K2CO3), DMF | Nucleophilic substitution reaction to attach undecyl chain. |

| Purification | Recrystallization or chromatography | Ensures removal of by-products and unreacted starting materials. |

Challenges in Synthesis

-

- Achieving selective alkylation at the N9 position without side reactions at other nitrogen atoms in the purine ring can be challenging.

- Careful control of reaction conditions and choice of reagents is critical.

-

- Reaction yields depend on factors such as temperature, solvent polarity, and reaction time.

- Optimization studies are often required to maximize yield while minimizing by-products.

Purity :

- The presence of long hydrophobic chains like undecyl groups can complicate purification.

- Advanced chromatographic techniques may be necessary for high-purity isolation.

Analytical Characterization

After synthesis, the compound is characterized using standard analytical techniques:

-

- Proton (^1H) and Carbon (^13C) NMR confirm structural integrity and substitution patterns.

-

- High-resolution mass spectrometry verifies molecular weight (305.42 g/mol).

-

- Confirms functional groups such as amino (-NH2) and ketone (-C=O).

-

- Provides additional confirmation of compound purity.

Comparative Analysis with Related Compounds

To better understand its synthesis, it is useful to compare it with structurally similar derivatives:

Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-9-(methyl)-3,9-dihydro-6H-purin-6-one | C7H9N5O | Shorter alkyl chain; simpler synthesis |

| 2-Amino-9-(ethyl)-3,9-dihydro-6H-purin-6-one | C8H11N5O | Ethyl side chain; studied for enzyme inhibition |

| 2-Amino-9-(propyl)-3,9-dihydro-6H-purin-6-one | C10H15N5O | Propyl side chain; similar biological activity |

Q & A

Q. What synthetic methodologies are optimal for producing 2-Amino-9-undecyl-3,9-dihydro-6H-purin-6-one with high purity?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key steps include:

- Alkylation of purine scaffolds : Reacting 6-chloropurine derivatives with undecyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the undecyl chain.

- Purification : Use reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound (≥95% purity). Monitor intermediates using LC-MS to avoid impurities like des-alkylated byproducts .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

- X-ray crystallography : Resolve the cyclopentyl and purin-6-one moieties, as demonstrated for structurally related anti-HBV compounds .

- NMR spectroscopy : Key signals include δ 8.3 ppm (H-8 proton of purine) and δ 4.2–4.5 ppm (methylene protons adjacent to the undecyl chain). Compare with reference spectra of analogs like Entecavir impurities .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 335.2084 (calculated for C₁₆H₂₆N₆O) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Antiviral activity : Use HBV-transfected HepG2.2.15 cells to measure viral DNA reduction via qPCR. EC₅₀ values <10 μM indicate potency .

- Cytotoxicity : Assess in primary hepatocytes using MTT assays; selectivity index (SI = CC₅₀/EC₅₀) should exceed 20 .

Advanced Research Questions

Q. How does the undecyl chain influence the compound’s mechanism of action against viral polymerases?

The undecyl chain enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5 predicted via ChemAxon).

- Binding affinity : Molecular docking studies suggest the chain occupies hydrophobic pockets in viral polymerases (e.g., HBV reverse transcriptase). Compare with shorter-chain analogs (e.g., ethyl or pentyl derivatives) to validate chain-length dependency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch variability analysis : Test multiple synthesis batches for impurities (e.g., via UPLC-PDA). For example, 2-Amino-1,9-dihydro-6H-purin-6-one (Guanine) is a common impurity that may skew results .

- Assay standardization : Use internal controls like Entecavir or Ganciclovir in parallel to normalize inter-lab variability .

Q. How can researchers optimize in vivo pharmacokinetics without compromising antiviral efficacy?

- Prodrug derivatization : Introduce phosphate esters at the hydroxyl group to enhance solubility. For example, Valaciclovir analogs show improved oral bioavailability via esterase-mediated activation .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to quantify liver accumulation, a critical target for HBV therapy .

Q. What analytical methods are critical for stability studies under physiological conditions?

Q. How do structural modifications impact resistance profiles in viral strains?

- Resistance selection experiments : Serial passage of HBV in the presence of suboptimal compound concentrations. Sequence viral polymerase genes to identify mutations (e.g., rtM204V in HBV) .

- Cross-resistance testing : Compare efficacy against Entecavir-resistant strains to determine shared or distinct resistance pathways .

Methodological Considerations

Q. What are key challenges in formulating this compound for preclinical studies?

Q. How should researchers validate analytical methods for impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.